N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea
Overview
Description
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea is a useful research compound. Its molecular formula is C15H18ClFN4S and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0924736 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Research on fluoro-substituted compounds, like those involving fluorobenzyl and thiourea derivatives, has demonstrated significant anticancer activities. For instance, compounds synthesized from fluoro-substituted benzo[b]pyran and thiourea derivatives have shown potent anticancer properties against lung, breast, and CNS cancer cell lines at low concentrations, suggesting that similar structures could be explored for anticancer applications (Hammam et al., 2005).
Antidiabetic Activity
Fluorinated pyrazoles and thiourea derivatives have been studied for their hypoglycemic effects, indicating potential antidiabetic applications. The synthesis of fluoropyrazolesulfonylurea and thiourea derivatives has led to compounds with significant antidiabetic activity, supporting the utility of similar chemical structures in antidiabetic drug development (Faidallah et al., 2016).
Anti-inflammatory and Analgesic Activities
Compounds incorporating fluorobenzyl and thiourea groups have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. For example, derivatives of imidazolyl acetic acid showed substantial anti-inflammatory effects and analgesic properties in preclinical models, suggesting potential for the development of new anti-inflammatory and pain management therapies (Khalifa & Abdelbaky, 2008).
Antipsychotic Agents
The synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed compounds with antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, highlighting the potential of similar structures for antipsychotic drug development (Wise et al., 1987).
Synthetic Chemistry Applications
Beyond therapeutic applications, related chemical structures have been utilized in synthetic chemistry for the development of new compounds with potential utility in various fields, including materials science and as intermediates in the synthesis of more complex molecules. The organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination of isoxazol-5(4H)-ones, for example, demonstrates the versatility of using thiourea derivatives in synthetic transformations to create fluorinated products with high yield and selectivity (Meng et al., 2013).
Properties
IUPAC Name |
1-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-3-(2-methylpropyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN4S/c1-10(2)6-18-15(22)20-13-7-19-21(9-13)8-11-3-4-12(17)5-14(11)16/h3-5,7,9-10H,6,8H2,1-2H3,(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCPEMHHWLGJDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CN(N=C1)CC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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